5-(4-(Benzyloxy)phenyl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(4-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a benzyloxyphenyl group, and a diethylaminobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(benzyloxy)benzaldehyde with 4-(diethylamino)benzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate pyrazole derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3’-(4-(Benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole
- 5-(2-chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(4-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
303106-93-6 |
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Molecular Formula |
C28H29N5O2 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H29N5O2/c1-3-33(4-2)24-14-10-21(11-15-24)19-29-32-28(34)27-18-26(30-31-27)23-12-16-25(17-13-23)35-20-22-8-6-5-7-9-22/h5-19H,3-4,20H2,1-2H3,(H,30,31)(H,32,34)/b29-19+ |
InChI Key |
WCLIKUIZSUKNRS-VUTHCHCSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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